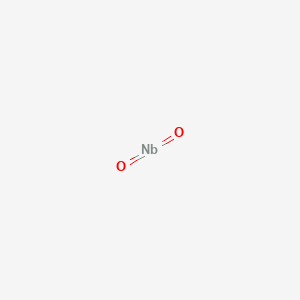

Niobium(IV) oxide

描述

The exact mass of the compound Niobium dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

dioxoniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLAMWCKUFHSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Nb]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893180 | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.905 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Niobium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12034-59-2 | |

| Record name | Niobium oxide (NbO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium oxide (NbO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Niobium(IV) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of Niobium(IV) oxide (NbO₂), a material of significant interest due to its temperature-induced metal-insulator transition. This document outlines the crystallographic data, details the experimental protocols for its characterization, and illustrates the key structural relationships.

Crystallographic Data of this compound

This compound primarily exists in two well-characterized crystalline forms: a low-temperature, distorted rutile structure and a high-temperature, rutile-type structure. The transition between these phases is a key characteristic of NbO₂ and is responsible for its change in electronic properties.[1][2]

The quantitative crystallographic data for both phases are summarized in the table below for clear comparison.

| Property | Low-Temperature Phase (Distorted Rutile) | High-Temperature Phase (Rutile) |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I4₁/a (No. 88) | P4₂/mnm (No. 136) |

| Lattice Parameters | a = 13.696(1) Å, c = 5.981(1) Å | a = 4.846 Å, c = 3.035 Å |

| Nb-Nb Distances | Alternating short (2.80 Å) and long (3.20 Å) distances along the c-axis, indicating Nb-Nb pairing.[3] | Uniformly short Nb-Nb distances.[4] |

| Coordination Environment | Distorted NbO₆ octahedra.[5] | Regular NbO₆ octahedra.[6] |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of this compound relies on well-established diffraction techniques. The following sections provide detailed methodologies for the key experiments cited in the literature.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of crystalline materials like NbO₂.

Methodology:

-

Sample Preparation:

-

For powder XRD, a high-purity NbO₂ powder sample is required. The powder is typically ground to a fine, uniform particle size (typically <10 µm) to ensure good particle statistics and minimize preferred orientation effects.

-

The fine powder is then packed into a sample holder, ensuring a flat and smooth surface.

-

For single-crystal XRD, a suitable single crystal of NbO₂ is mounted on a goniometer head.

-

-

Instrumentation and Data Collection:

-

A high-resolution X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å) is used.

-

The diffraction pattern is collected over a wide 2θ range (e.g., 10-100°) with a small step size (e.g., 0.02°) and a sufficient counting time per step to ensure good signal-to-noise ratio.

-

For temperature-dependent studies, the sample stage is equipped with a heating element to control the temperature accurately during data collection, allowing for the observation of the phase transition.[2]

-

-

Data Analysis:

-

The collected diffraction data is processed to identify the peak positions and intensities.

-

Phase identification is performed by comparing the experimental diffraction pattern with standard diffraction patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD).

-

Rietveld refinement is a powerful method used to refine the crystal structure parameters, including lattice parameters, atomic positions, and site occupancies, by fitting a calculated diffraction pattern to the experimental data.

-

Neutron Diffraction Analysis

Neutron diffraction provides complementary information to XRD, particularly in determining the positions of light atoms like oxygen with high accuracy and in studying magnetic ordering.

Methodology:

-

Sample Preparation:

-

A larger sample volume is typically required for neutron diffraction compared to XRD. A high-purity NbO₂ powder is packed into a suitable sample container (e.g., a vanadium can, which has a low neutron scattering cross-section).

-

-

Instrumentation and Data Collection:

-

The experiment is performed at a neutron diffraction facility, using a high-flux neutron source.

-

A monochromatic neutron beam of a specific wavelength is directed at the sample.

-

The scattered neutrons are detected as a function of the scattering angle (2θ).

-

Data is collected at various temperatures to study the structural changes associated with the phase transition. A powder neutron diffraction study has been conducted at 295 K.[3]

-

-

Data Analysis:

-

Similar to XRD, the collected neutron diffraction data is analyzed to determine the crystal structure.

-

Rietveld refinement is employed to refine the structural model, taking advantage of the known neutron scattering lengths of niobium and oxygen. This allows for a precise determination of the oxygen positions and any subtle structural distortions.[3]

-

Logical Relationships and Workflows

The study of this compound's crystal structure involves a logical progression of experiments and analysis to understand its temperature-dependent behavior. The following diagrams illustrate these relationships.

The most critical logical relationship in the study of NbO₂ is its temperature-induced phase transition. This transition from a low-temperature insulating phase to a high-temperature metallic phase is directly linked to a change in its crystal structure.

References

Unveiling the Electronic Landscape of Niobium(IV) Oxide: A Theoretical Deep Dive

A Technical Guide for Researchers in Materials Science and Drug Development

Niobium(IV) oxide (NbO₂), a material of significant interest in the realm of advanced electronics and catalysis, presents a fascinating case study in the theoretical investigation of solid-state properties. Its characteristic metal-insulator transition (MIT) and unique electronic structure have been the subject of numerous computational studies. This technical guide provides an in-depth exploration of the theoretical approaches used to elucidate the properties of NbO₂, offering a valuable resource for researchers and professionals in materials science and related fields, including those exploring novel materials for biomedical applications.

Structural and Electronic Properties: A Tale of Two Phases

This compound undergoes a reversible, temperature-driven structural phase transition. At high temperatures (above 1080 K), it exists in a metallic rutile phase, while at lower temperatures, it transforms into an insulating, distorted rutile structure.[1][2] This transition is central to its intriguing electronic behavior and is a key focus of theoretical investigations.

The High-Temperature Rutile Phase

The high-temperature phase of NbO₂ adopts a tetragonal rutile crystal structure belonging to the space group P4₂/mnm.[1][2][3] In this phase, the niobium atoms are arranged in a regular array, leading to metallic conductivity.[4] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the optimized lattice parameters and electronic band structure of this phase.

The Low-Temperature Distorted Rutile Phase

Below the transition temperature, NbO₂ undergoes a structural distortion to a body-centered tetragonal (BCT) phase with the space group I4₁/a.[1][3][5] This distortion is characterized by the dimerization of niobium atoms along the c-axis, leading to alternating short and long Nb-Nb distances.[3] This dimerization is the primary reason for the opening of a band gap, transforming the material into an insulator.[1][4] This phenomenon is described as a Peierls or an embedded Peierls instability.[2][3][4][6]

Quantitative Theoretical Data

Theoretical calculations provide a wealth of quantitative data that complements experimental findings. The following tables summarize key structural and electronic parameters of NbO₂ obtained from various computational studies.

Table 1: Calculated Lattice Parameters of NbO₂

| Phase | Space Group | Method | a (Å) | c (Å) | Reference |

| Rutile (High T) | P4₂/mnm | LDA | 4.93 | 2.90 | [5] |

| Distorted Rutile (Low T) | I4₁/a | PBE | 13.6 | 6.0 | [3] |

| Distorted Rutile (Low T) | I4₁/a | LDA | 13.645 | 6.012 | [1] |

Table 2: Calculated Nb-Nb Bond Distances in the Distorted Rutile Phase

| Method | Dimerized Nb-Nb Distance (Å) | Non-Dimerized Nb-Nb Distance (Å) | Reference |

| LDA | 2.70 | 3.30 | [1][3] |

Table 3: Calculated Band Gap of Insulating NbO₂

| Method | Band Gap (eV) | Nature of Gap | Reference |

| ASW | 0.1 | - | [1] |

| LAPW | 0.15 | - | [1] |

| LDA | 0.35 | Indirect | [1][5] |

| HSE06 | > 1.0 (overestimate) | - | [5] |

| Experimental Range | 0.5 - 1.16 | - | [5][7] |

Experimental Protocols: A Theoretical Perspective

The theoretical investigation of NbO₂ properties predominantly relies on Density Functional Theory (DFT). While specific parameters may vary between studies, a general workflow can be outlined.

Density Functional Theory (DFT) Calculation Protocol

-

Structure Definition: The initial step involves defining the crystal structure of the NbO₂ phase of interest (rutile or distorted rutile) by specifying the lattice parameters and atomic positions.

-

Choice of Exchange-Correlation Functional: A crucial step is the selection of an appropriate exchange-correlation functional. Common choices for NbO₂ include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) as parameterized by Perdew, Burke, and Ernzerhof (PBE).[5] For more accurate band gap calculations, hybrid functionals like HSE06 or methods incorporating a Hubbard U correction (LDA+U) are often employed.[1][5]

-

Pseudopotential Selection: Projector augmented wave (PAW) pseudopotentials are typically used to describe the interaction between the core and valence electrons of niobium and oxygen.[5] The valence configurations for niobium are often 4p⁶5s¹4d⁴ and for oxygen 2s²2p⁴.[5]

-

Computational Parameters:

-

Energy Cutoff: A plane-wave energy cutoff determines the size of the basis set. A typical value for NbO₂ calculations is around 750 eV.[1][5]

-

k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. For structural optimization and electronic structure calculations, a dense k-point mesh, such as 8x8x8, is often used to ensure convergence.[1][5]

-

-

Structural Optimization: The lattice parameters and internal atomic positions are relaxed to minimize the total energy of the system, thereby obtaining the theoretically predicted ground-state structure.

-

Property Calculation: Once the structure is optimized, various properties can be calculated:

-

Electronic Band Structure: Calculated along high-symmetry directions in the Brillouin zone to determine the band gap and the nature of electronic conductivity.

-

Density of States (DOS): Provides information about the contribution of different atomic orbitals to the electronic states.

-

Phonon Dispersion: Used to study the lattice dynamics and identify soft phonon modes that can drive structural phase transitions.

-

Visualizing Theoretical Concepts

Diagrams are essential for conveying complex theoretical workflows and relationships. The following visualizations, created using the Graphviz DOT language, illustrate key concepts in the theoretical study of NbO₂.

Conclusion

Theoretical studies, particularly those based on Density Functional Theory, have proven indispensable in understanding the intricate structural and electronic properties of this compound. These computational approaches have not only corroborated experimental findings but have also provided deeper insights into the underlying mechanisms of its metal-insulator transition. This guide serves as a foundational resource for researchers, offering a structured overview of the theoretical landscape of NbO₂ and providing a starting point for further investigation into this promising material. The continued synergy between theoretical and experimental efforts will undoubtedly unlock the full potential of NbO₂ in a wide range of technological and scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence of a second-order Peierls-driven metal-insulator transition in crystalline NbO2 [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [cond-mat/0106137] The Metal-Insulator Transition of NbO2: an Embedded Peierls Instability [arxiv.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Influence of Doping on the Electronic Properties of Niobium Dioxide (NbO₂)

An In-depth Technical Guide for Researchers and Scientists

Niobium dioxide (NbO₂) is a transition metal oxide that exhibits a temperature-dependent metal-insulator transition (MIT), making it a promising material for next-generation electronic devices such as memristors and sensors. The electronic properties of NbO₂, including its conductivity, band gap, and MIT temperature, can be significantly tuned by the introduction of dopants. This guide provides a comprehensive overview of the effects of doping on the electronic properties of NbO₂, detailing the underlying mechanisms, experimental methodologies, and key quantitative data.

Core Concepts: The Metal-Insulator Transition in NbO₂

Undoped NbO₂ undergoes a structural phase transition from a high-temperature rutile (metallic) phase to a low-temperature body-centered tetragonal (insulating) phase at approximately 1081 K.[1] This transition is widely considered to be a Peierls-type transition, driven by the dimerization of niobium atoms along the c-axis of the crystal lattice.[2][3] This dimerization leads to a splitting of the Nb 4d bands, opening up a band gap and resulting in insulating behavior at lower temperatures.[2][3]

Doping NbO₂ with various elements can alter the electronic structure and lattice dynamics, thereby influencing the MIT. Dopants can introduce charge carriers (electrons or holes), create localized states within the band gap, and induce lattice strain, all of which can modify the electronic properties of the material.

Effects of Doping on Electronic Properties: A Quantitative Overview

The introduction of dopants into the NbO₂ lattice can have a profound impact on its electronic characteristics. The following table summarizes the observed effects of various dopants on the key electronic properties of NbO₂.

| Dopant | Dopant Concentration | Effect on Conductivity | Effect on Band Gap (eV) | Effect on MIT Temperature (K) | Reference(s) |

| Vanadium (V) | Increasing concentration | Breaks Nb-Nb dimers, transitioning from distorted rutile to regular rutile structure | Not specified | Not specified | [1] |

| Tungsten (W) | Not specified | Suppresses ionic conductivity | Not specified | Not specified | [4] |

| Nitrogen (N) | Increasing concentration | Induces a metal-to-insulator transition in SrNbO₃ (a related perovskite) | Modifies band structure | Not specified | [5] |

| Tantalum (Ta) | 5%, 10%, 15% | Enhances grain uniformity and densification in NaNbO₃ | Not specified | Not specified | [6][7] |

Note: Quantitative data on the direct doping of NbO₂ is limited in the literature. Much of the available data is on related niobium oxides or other transition metal oxides. The table will be updated as more specific data becomes available.

Theoretical Framework: The Peierls Transition and the Role of Doping

The metal-insulator transition in NbO₂ is fundamentally linked to the Peierls instability, a phenomenon that occurs in one-dimensional or quasi-one-dimensional materials.[1][8] In the high-temperature metallic phase, the Nb atoms are equally spaced, and the 4d electrons are delocalized, allowing for electrical conduction. As the material cools, it becomes energetically favorable for the lattice to distort, leading to the formation of Nb-Nb dimers. This dimerization doubles the periodicity of the lattice, which in turn opens up a band gap at the Fermi level, driving the material into an insulating state.[2][9]

Doping can influence this transition in several ways:

-

Charge Carrier Doping: Introducing dopants with a different number of valence electrons than Nb can add or remove charge carriers. This shifts the Fermi level and can alter the conditions for the Peierls instability.

-

Strain Effects: Dopant atoms with different ionic radii than Nb can introduce strain into the lattice. This strain can affect the Nb-Nb bond lengths and the energy balance of the dimerization process, thereby shifting the MIT temperature.

-

Disruption of Dimerization: Some dopants can directly interfere with the Nb-Nb dimerization process, potentially suppressing the insulating state.[1]

Experimental Protocols

Synthesis of Doped NbO₂ Thin Films by Reactive DC Magnetron Sputtering

This protocol describes a general procedure for the deposition of doped NbO₂ thin films. Specific parameters will vary depending on the dopant and desired film characteristics.

Materials and Equipment:

-

High-purity niobium target and dopant metal target (or a single alloy target)

-

Substrates (e.g., Si/SiO₂, sapphire)

-

Sputtering system with DC power supplies

-

Argon (Ar) and Oxygen (O₂) gases of high purity

-

Mass flow controllers

-

Substrate heater

-

Vacuum pumps (rotary and turbomolecular)

Procedure:

-

Substrate Preparation: Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water, and then dry them with nitrogen gas.

-

System Preparation: Mount the substrates and the sputtering targets in the sputtering chamber. Evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ Torr.

-

Deposition:

-

Introduce Ar gas into the chamber at a controlled flow rate.

-

Set the substrate temperature to the desired value (e.g., 500-700 °C).

-

Apply DC power to the niobium and dopant targets to ignite the plasma. Pre-sputter the targets for several minutes with the shutter closed to clean the target surfaces.

-

Introduce O₂ gas into the chamber at a controlled flow rate. The ratio of Ar to O₂ is a critical parameter for controlling the stoichiometry of the film.[10]

-

Open the shutter to begin the deposition of the doped NbO₂ film onto the substrates.

-

The deposition time will determine the film thickness.

-

-

Cool-down: After deposition, turn off the power supplies and gas flows and allow the substrates to cool down to room temperature under vacuum.

Measurement of Electrical Conductivity using the Four-Point Probe Method

The four-point probe technique is a standard method for measuring the sheet resistance of thin films, from which conductivity can be calculated.

Equipment:

-

Four-point probe station with equally spaced probes

-

Source meter unit (SMU) or a separate current source and voltmeter

-

Sample stage

Procedure:

-

Sample Placement: Place the doped NbO₂ thin film sample on the sample stage.

-

Probe Contact: Gently lower the four-point probe head onto the surface of the film, ensuring all four probes make good electrical contact.

-

Measurement:

-

Apply a constant DC current (I) through the two outer probes.

-

Measure the voltage (V) across the two inner probes.

-

-

Calculation:

-

Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).

-

Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t), where t is the thickness of the thin film.

-

-

Temperature Dependence (for MIT): For determining the MIT temperature, the sample stage should be equipped with a heater and a temperature controller. The four-point probe measurement is then repeated at various temperatures, and the conductivity is plotted as a function of temperature. The MIT temperature is identified as the temperature at which the largest change in the slope of the conductivity curve occurs.[10]

Determination of the Optical Band Gap using UV-Vis Spectroscopy and Tauc Plot Analysis

UV-Vis spectroscopy is used to measure the absorption of light by the thin film, from which the optical band gap can be determined.

Equipment:

-

UV-Vis-NIR spectrophotometer

-

Integrating sphere (for diffuse reflectance/transmittance measurements)

-

Transparent substrate (e.g., quartz) for film deposition

Procedure:

-

Sample Preparation: Deposit the doped NbO₂ thin film on a transparent substrate.

-

Measurement:

-

Obtain the absorbance (A) or transmittance (T) spectrum of the film over a range of wavelengths (e.g., 200-1100 nm).

-

A baseline spectrum of a bare transparent substrate should also be measured for background correction.

-

-

Data Analysis (Tauc Plot):

-

Convert the wavelength (λ) to photon energy (E) using the equation: E (eV) = 1240 / λ (nm).

-

Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t.

-

Construct a Tauc plot by plotting (αhν)ⁿ versus photon energy (hν), where 'n' depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). For NbO₂, the band gap is generally considered to be indirect.[11]

-

Extrapolate the linear portion of the Tauc plot to the energy axis (where (αhν)ⁿ = 0). The intercept on the energy axis gives the value of the optical band gap (Eg).[12]

-

Conclusion

Doping is a powerful tool for tuning the electronic properties of NbO₂, offering the potential to optimize its performance for various applications. By carefully selecting the dopant and its concentration, it is possible to modify the conductivity, band gap, and metal-insulator transition temperature. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of doped NbO₂ thin films, enabling further research and development in this exciting field. Future work should focus on expanding the library of dopants for NbO₂ and establishing a more comprehensive quantitative understanding of their effects on its electronic properties.

References

- 1. Peierls transition - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. in.iphy.ac.cn [in.iphy.ac.cn]

- 6. icck.org [icck.org]

- 7. icck.org [icck.org]

- 8. Peierls Transition | Qijing Zheng [staff.ustc.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling Crystalline Phases of Niobium(IV) Oxide: A Technical Guide to Raman Spectroscopy

For researchers, scientists, and professionals in drug development, the precise identification of crystalline phases of niobium(IV) oxide (NbO₂) is critical for ensuring material quality and performance. This in-depth technical guide details the application of Raman spectroscopy for the unambiguous phase identification of NbO₂, providing a foundational understanding of its structural properties and their spectroscopic signatures.

This compound is a transition metal oxide that exhibits a temperature-dependent phase transition, which is crucial for its various applications. At ambient temperatures, NbO₂ exists in a body-centered tetragonal (BCT) phase (space group I4₁/a).[1] Upon heating to approximately 1080 K, it undergoes a reversible transition to a tetragonal rutile (R) phase (space group P4₂/mnm).[1] This structural transformation is accompanied by a significant change in electronic properties, from a semiconductor in the BCT phase to a metal in the rutile phase.[1] Raman spectroscopy serves as a powerful, non-destructive technique to distinguish between these polymorphs based on their unique vibrational modes.

The Vibrational Fingerprints of NbO₂ Phases

The crystal structure of each NbO₂ phase dictates its characteristic Raman spectrum. The low-temperature BCT phase has a more complex unit cell, leading to a greater number of Raman-active vibrational modes. In contrast, the high-temperature rutile phase, with its simpler crystal structure, exhibits a significantly less complex Raman spectrum.

Body-Centered Tetragonal (BCT) Phase

The BCT phase of NbO₂ is characterized by a rich Raman spectrum with multiple distinct peaks. These peaks arise from the various vibrational modes of the Nb-O bonds within the distorted crystal lattice. The primary Raman active modes observed for the BCT phase are of Ag and Bg symmetry.[1] The observation of several scattering peaks is a clear indication that the material is in the BCT phase at room temperature.[1]

Rutile (R) Phase

The high-temperature rutile phase of NbO₂ has a much simpler Raman signature. Group theory predicts a single Raman-active mode of A1g symmetry for the rutile structure.[1] Therefore, the presence of a solitary, strong Raman peak is a definitive marker for the rutile phase.

Quantitative Analysis of Raman Spectra

The identification of NbO₂ phases via Raman spectroscopy is based on the position and number of characteristic peaks. The following tables summarize the experimentally observed Raman peak positions for the BCT phase from various studies.

| Reference | Laser Wavelength (nm) | Observed Raman Peaks (cm⁻¹) for BCT-NbO₂ |

| AIP Publishing[1] | Not Specified | 13 Ag modes and 14 Bg modes identified. Specific peak positions are numerous and detailed in the source. |

| ResearchGate[2] | 532 | 157, 264, 386, 441, 843 |

| PHYSICAL REVIEW MATERIALS[3] | 514 | ~155, ~185, and other peaks matching reported spectra of BCT-NbO₂. |

| ResearchGate[4] | Not Specified | 431 (Eg), 445 (Eg), 571 (Ag) - Note: Symmetry assignments may differ between studies. |

Table 1: Summary of Reported Raman Peak Positions for Body-Centered Tetragonal (BCT) NbO₂.

| Phase | Symmetry | Theoretical Raman Modes | Experimental Observation |

| Body-Centered Tetragonal (BCT) | I4₁/a | Multiple Ag and Bg modes | A rich spectrum with numerous peaks.[1] |

| Rutile (R) | P4₂/mnm | One A1g mode | A single prominent Raman peak.[1] |

Table 2: Comparison of Raman Signatures for BCT and Rutile Phases of NbO₂.

Experimental Protocol for Raman Spectroscopy of NbO₂

This section outlines a detailed methodology for acquiring high-quality Raman spectra of NbO₂ for phase identification.

1. Sample Preparation:

-

Powders: No special preparation is typically required. Mount a small amount of the powder on a microscope slide or in a shallow well plate.

-

Thin Films: Mount the substrate with the thin film directly onto the microscope stage. Ensure the surface is clean and free of contaminants.

-

Single Crystals: Orient the crystal with respect to the laser polarization to perform polarized Raman scattering studies, which can aid in the assignment of vibrational modes.[1]

2. Raman Spectrometer Setup:

-

Laser Source: A visible laser, such as 514 nm or 532 nm, is commonly used for NbO₂ analysis.[2][3] The choice of laser wavelength may influence the signal intensity and fluorescence background.

-

Microscope Objective: Use a high-magnification objective (e.g., 50x or 100x) to focus the laser beam onto a small spot on the sample and to efficiently collect the scattered light.

-

Gratings: Select a grating that provides adequate spectral resolution to resolve the characteristic Raman peaks of NbO₂. A grating with 1200 grooves/mm is often a suitable choice.

-

Detector: A cooled charge-coupled device (CCD) detector is essential for detecting the weak Raman scattering signal with high sensitivity.

3. Data Acquisition:

-

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio. For NbO₂, a laser power below 20 mW is often sufficient to avoid laser-induced heating and potential phase transitions.

-

Integration Time and Accumulations: Adjust the integration time and number of accumulations to achieve a spectrum with a clear signal and minimal noise. Typical values might range from a few seconds to several minutes per accumulation, with multiple accumulations averaged to improve the signal quality.

-

Spectral Range: Set the spectrometer to collect data in the range of approximately 100 cm⁻¹ to 1200 cm⁻¹ to encompass all the characteristic Raman peaks of NbO₂.[2]

-

Calibration: Calibrate the spectrometer using a standard reference material, such as a silicon wafer (with its primary peak at 520.7 cm⁻¹), to ensure the accuracy of the measured peak positions.

4. Data Analysis:

-

Baseline Correction: Remove any background fluorescence from the raw data to accurately determine the peak positions and intensities.

-

Peak Fitting: Use a peak fitting software to deconvolute overlapping peaks and to precisely determine the peak position, full width at half maximum (FWHM), and integrated intensity of each Raman mode.

-

Phase Identification: Compare the number and positions of the observed Raman peaks with the reference data provided in Tables 1 and 2 to identify the crystalline phase of the NbO₂ sample.

Visualizing the Workflow and Phase Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for phase identification and the relationship between the different phases of NbO₂.

References

Unraveling Niobium's Oxidation States: An In-depth Technical Guide to X-ray Photoelectron Spectroscopy of NbO₂

For researchers, scientists, and professionals in materials science and catalysis, understanding the surface chemistry of niobium oxides is paramount for advancing applications ranging from electronics to catalysis. X-ray Photoelectron Spectroscopy (XPS) stands as a cornerstone technique for elucidating the various oxidation states of niobium. This comprehensive guide delves into the XPS analysis of Niobium dioxide (NbO₂), providing a detailed overview of experimental protocols, data interpretation, and the characteristic binding energies that distinguish its different oxidized forms.

Niobium's ability to exist in multiple oxidation states, primarily Nb₂O₅, NbO₂, NbO, and metallic Nb, dictates the physicochemical properties of niobium-based materials. XPS, with its high surface sensitivity, allows for the precise identification and quantification of these states by measuring the core-level electron binding energies.

Probing the Core Levels: Nb 3d and O 1s Spectra

The primary XPS regions of interest for studying niobium oxidation states are the Nb 3d and O 1s core levels. The Nb 3d spectrum is characterized by a spin-orbit doublet, Nb 3d₅/₂ and Nb 3d₃/₂, with a typical peak separation of approximately 2.7 to 2.8 eV.[1][2] The binding energy of these peaks shifts to higher values with increasing oxidation state due to the increased electrostatic attraction between the core electrons and the nucleus.

For metallic niobium (Nb⁰), the Nb 3d₅/₂ peak appears at a binding energy of around 202.4 eV.[2] In its most common oxide form, Niobium pentoxide (Nb₂O₅), where niobium is in the +5 oxidation state, the Nb 3d₅/₂ peak is observed at approximately 207.1 - 207.8 eV.[2][3] The intermediate oxidation state of NbO₂ (Nb⁴⁺) exhibits a Nb 3d₅/₂ peak at a binding energy of roughly 205.6 - 206.5 eV.[4][5][6][7] Another suboxide, Niobium monoxide (NbO), with niobium in the +2 state, shows a Nb 3d₅/₂ peak at about 203.7 eV.[4][6][7]

The O 1s spectrum provides complementary information. The main peak, typically attributed to oxygen in the niobium oxide lattice (Nb-O), is found around 530.5 eV.[8] However, the O 1s spectrum can be complex and may show additional features due to the presence of surface hydroxyl groups (-OH) or adsorbed water (H₂O) at higher binding energies.

Quantitative Analysis: Binding Energies of Niobium and Oxygen Species

For accurate identification of niobium oxidation states, a careful analysis of high-resolution XPS spectra is required. The following tables summarize the characteristic binding energies for the Nb 3d and O 1s core levels in various niobium species.

Table 1: Nb 3d₅/₂ and Nb 3d₃/₂ Binding Energies for Niobium Oxidation States

| Oxidation State | Compound | Nb 3d₅/₂ Binding Energy (eV) | Nb 3d₃/₂ Binding Energy (eV) |

| 0 | Nb (metal) | ~202.4 | ~205.2 |

| +2 | NbO | ~203.7 | ~206.5 |

| +4 | NbO₂ | ~205.6 - 206.5 | ~208.2 - 209.3 |

| +5 | Nb₂O₅ | ~207.1 - 207.8 | ~209.9 - 210.1 |

Note: These values are approximate and can vary slightly depending on the specific sample, instrument calibration, and data analysis procedures.

Table 2: O 1s Binding Energies for Oxygen Species Associated with Niobium Oxides

| Oxygen Species | Binding Energy (eV) |

| Nb-O (Lattice Oxygen) | ~530.5 |

| Surface Hydroxyls (-OH) | ~531.0 |

| Adsorbed Water (H₂O) | ~532.6 |

Experimental Protocol for XPS Analysis of Niobium Oxides

A standardized experimental approach is crucial for obtaining high-quality and reproducible XPS data. The following protocol outlines the key steps for the analysis of niobium oxide samples.

1. Sample Preparation:

-

Ensure the sample surface is clean and representative of the material to be analyzed.

-

For powdered samples, press them into a pellet or mount them on a sample holder using conductive carbon tape.[8]

-

For thin films, mount the substrate directly onto the sample holder.

-

Minimize exposure to ambient air to reduce surface contamination, as niobium readily oxidizes.[2]

2. Instrumentation and Data Acquisition:

-

X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.[1]

-

Analysis Chamber: Maintain ultra-high vacuum (UHV) conditions (pressure < 10⁻⁸ Torr) in the analysis chamber to prevent surface contamination during the measurement.[1]

-

Charge Compensation: For insulating or poorly conductive niobium oxide samples, a low-energy electron flood gun is necessary to neutralize surface charging and ensure accurate binding energy measurements.[9]

-

Survey Scan: Acquire a wide-range survey spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.

-

High-Resolution Scans: Obtain high-resolution spectra for the Nb 3d and O 1s regions with a low pass energy (e.g., 20 eV) to achieve good energy resolution for chemical state analysis.[1]

-

Calibration: Calibrate the binding energy scale by referencing the adventitious carbon C 1s peak to 284.8 eV.[8]

3. Data Analysis and Peak Fitting:

-

Background Subtraction: Apply a suitable background model, such as a Shirley or Tougaard background, to the high-resolution spectra.

-

Peak Fitting: Deconvolute the high-resolution spectra into individual component peaks representing the different chemical states. Use appropriate peak shapes (e.g., Gaussian-Lorentzian) and apply constraints based on known physical parameters, such as the spin-orbit splitting and the area ratio of the Nb 3d doublet. The area ratio of the Nb 3d₅/₂ to Nb 3d₃/₂ peaks should be constrained to 3:2.

-

Quantification: Determine the relative atomic concentrations of the different oxidation states from the areas of the fitted peaks, correcting for the relative sensitivity factors (RSFs) of the elements.

Visualizing the Workflow and Data Interpretation

The process of XPS analysis for niobium oxidation states can be visualized as a logical workflow, from sample introduction to the final interpretation of the chemical states.

Caption: Experimental and data analysis workflow for XPS of NbO₂ oxidation states.

The interpretation of the fitted spectra allows for a detailed understanding of the surface chemistry of the niobium oxide material.

Caption: Logical relationship for interpreting deconvoluted Nb 3d XPS spectra.

By adhering to rigorous experimental protocols and employing careful data analysis, researchers can confidently utilize XPS to characterize the complex surface chemistry of niobium oxides, paving the way for the rational design of advanced materials with tailored properties.

References

- 1. proceedings.jacow.org [proceedings.jacow.org]

- 2. Niobium | Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iris.cnr.it [iris.cnr.it]

- 7. arxiv.org [arxiv.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

Magnetic Properties of Niobium(IV) Oxide at Low Temperatures: A Technical Guide

Abstract:

This technical guide provides a comprehensive overview of the anticipated magnetic properties of Niobium(IV) oxide (NbO₂), a material of significant interest due to its metal-insulator transition. While extensive research has focused on its high-temperature electronic properties, a notable gap exists in the literature regarding its low-temperature magnetic behavior. This document aims to bridge that gap by providing a theoretical framework for understanding the expected magnetic properties of NbO₂ at cryogenic temperatures, based on its electronic structure and analogies with similar transition metal oxides. Furthermore, it offers detailed experimental protocols for characterizing these properties using modern magnetometry and calorimetry techniques. This guide is intended for researchers, scientists, and professionals in materials science and drug development who require a deep understanding of the low-temperature magnetism of transition metal oxides.

Introduction

This compound (NbO₂) is a transition metal oxide that has garnered considerable attention for its pronounced metal-insulator transition (MIT) at approximately 1081 K. At room temperature and below, NbO₂ adopts a distorted rutile crystal structure (space group I4₁/a), which is insulating. The niobium cation in NbO₂ is in a +4 oxidation state, possessing a single d-electron (d¹ configuration). The presence of this unpaired electron suggests the potential for interesting magnetic phenomena at low temperatures.

Despite the extensive body of research on the high-temperature MIT, there is a conspicuous absence of experimental data on the magnetic susceptibility, magnetic ordering, and low-temperature specific heat of pure NbO₂. This guide, therefore, synthesizes theoretical predictions and provides detailed experimental methodologies to facilitate future research in this area.

Theoretical Prediction of Low-Temperature Magnetic Behavior

The magnetic properties of a material are fundamentally governed by the behavior of its unpaired electron spins. In NbO₂, the Nb⁴⁺ ion has a d¹ electronic configuration, making it a candidate for paramagnetic behavior.

2.1. Paramagnetism in NbO₂

At sufficiently high temperatures, the magnetic moments of the individual Nb⁴⁺ ions are expected to be randomly oriented due to thermal energy, leading to paramagnetism. In an external magnetic field, these moments will tend to align with the field, resulting in a small, positive magnetic susceptibility. The temperature dependence of this paramagnetic susceptibility is anticipated to follow the Curie-Weiss law:

χ = C / (T - θ)

where χ is the magnetic susceptibility, C is the Curie constant, T is the temperature, and θ is the Weiss temperature. A positive θ would indicate ferromagnetic interactions, while a negative θ would suggest antiferromagnetic interactions between the neighboring Nb⁴⁺ ions.

2.2. Potential for Magnetic Ordering

At low temperatures, the interactions between the magnetic moments of the Nb⁴⁺ ions may overcome thermal fluctuations, leading to long-range magnetic order. The most likely form of ordering in a distorted rutile structure with a d¹ configuration is antiferromagnetism, where adjacent spins align in an antiparallel fashion. This ordering would arise from superexchange interactions mediated by the intervening oxygen anions.

However, the extent of the distortion in the low-temperature phase of NbO₂ leads to the formation of Nb-Nb dimers. This dimerization could result in the pairing of the d-electrons, forming a spin-singlet state (S=0). In such a scenario, NbO₂ would be non-magnetic (diamagnetic) at low temperatures, and no magnetic ordering would be observed. The actual ground state will depend on the delicate balance between the energy gained by forming Nb-Nb bonds and the strength of the magnetic exchange interactions.

The magnetic behavior of the isoelectronic d¹ oxide, Vanadium(IV) oxide (VO₂), is complex and still debated, with evidence for both a spin-singlet ground state and residual paramagnetism at low temperatures.[1][2] This suggests that the magnetic ground state of NbO₂ may also be non-trivial.

Experimental Protocols for Characterization

To elucidate the low-temperature magnetic properties of NbO₂, a series of well-defined experiments are necessary. The following protocols are provided for the characterization of powdered or single-crystal samples of NbO₂.

3.1. Magnetic Susceptibility and Magnetization Measurements

These measurements are crucial for determining the presence of magnetic moments, the nature of their interactions, and any magnetic ordering temperature. Superconducting Quantum Interference Device (SQUID) magnetometry and Vibrating Sample Magnetometry (VSM) are the most suitable techniques.

3.1.1. SQUID Magnetometry Protocol

-

Objective: To measure the temperature- and field-dependent magnetization of an NbO₂ sample.

-

Apparatus: Quantum Design MPMS-3 SQUID Magnetometer or equivalent.[3]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity NbO₂ powder.

-

Place the powder in a gelatin capsule or a calibrated sample holder with low magnetic background.[4]

-

Secure the sample holder to the sample rod.

-

-

Procedure:

-

Temperature-Dependent Susceptibility (M vs. T):

-

Cool the sample from 300 K to 2 K in zero applied magnetic field (Zero-Field-Cooled, ZFC).

-

Apply a small DC magnetic field (e.g., 100 Oe).

-

Measure the magnetization as the sample is warmed from 2 K to 300 K.

-

Cool the sample again from 300 K to 2 K in the same applied magnetic field (Field-Cooled, FC).

-

Measure the magnetization as the sample is warmed from 2 K to 300 K. A divergence between the ZFC and FC curves can indicate a magnetic phase transition.[3]

-

-

Field-Dependent Magnetization (M vs. H):

-

Set the temperature to several key points, including a low temperature (e.g., 2 K) and a temperature in the paramagnetic region (e.g., 300 K).

-

At each temperature, sweep the magnetic field from a large positive value (e.g., +5 T) to a large negative value (-5 T) and back, measuring the magnetization at each field step. This will reveal the presence of hysteresis (indicative of ferromagnetic or ferrimagnetic ordering) or a linear response (indicative of paramagnetism or diamagnetism).

-

-

-

Data Analysis:

-

Calculate the magnetic susceptibility (χ = M/H) from the M vs. T data.

-

Fit the high-temperature region of the 1/χ vs. T plot to the Curie-Weiss law to determine the effective magnetic moment and the Weiss constant.

-

3.1.2. Vibrating Sample Magnetometry (VSM) Protocol

-

Objective: To perform rapid and sensitive measurements of the magnetic moment of NbO₂ thin films or bulk samples.[5]

-

Apparatus: Lake Shore 8600 Series VSM or equivalent.

-

Sample Preparation:

-

Mount the NbO₂ thin film on a substrate or a bulk sample onto a sample holder using non-magnetic adhesive.

-

-

Procedure:

-

The procedure for M vs. T and M vs. H measurements is analogous to that of the SQUID magnetometer, though the temperature range and field strength may be different depending on the specific instrument configuration.[6]

-

The sample is vibrated at a constant frequency within a uniform magnetic field, and the induced voltage in pickup coils is measured, which is proportional to the sample's magnetic moment.[7][8][9]

-

3.2. Specific Heat Measurement

Specific heat measurements are highly sensitive to phase transitions, including magnetic ordering. A lambda-like anomaly in the specific heat as a function of temperature is a hallmark of a second-order phase transition, such as a paramagnetic to antiferromagnetic transition.

3.2.1. Low-Temperature Specific Heat Protocol

-

Objective: To measure the heat capacity of an NbO₂ sample as a function of temperature and applied magnetic field.

-

Apparatus: Quantum Design Physical Property Measurement System (PPMS) with a heat capacity option, or a custom-built adiabatic calorimeter.

-

Sample Preparation:

-

Procedure:

-

Zero-Field Measurement:

-

Cool the sample to the lowest possible temperature (e.g., 2 K).

-

Measure the heat capacity as the temperature is slowly increased. The relaxation method is commonly used, where a known amount of heat is applied to the sample, and the resulting temperature rise and subsequent thermal relaxation to the bath temperature are measured.[12][13]

-

-

In-Field Measurement:

-

Apply a static magnetic field (e.g., 1 T, 5 T, 9 T).

-

Repeat the heat capacity measurement as a function of temperature. A shift in the position or shape of any specific heat anomaly with the applied field provides information about the nature of the magnetic transition.

-

-

-

Data Analysis:

-

Plot the specific heat (Cₚ) versus temperature.

-

To isolate the magnetic contribution to the specific heat, the lattice contribution (phonons) must be subtracted. This is often done by fitting the high-temperature data (where magnetic contributions are negligible) to a Debye model and extrapolating to low temperatures.

-

Data Presentation

While no experimental data for the low-temperature magnetic properties of NbO₂ are currently available in the literature, the following tables illustrate the expected format for presenting such data once it is obtained.

Table 1: Hypothetical Magnetic Properties of NbO₂ from SQUID Magnetometry.

| Parameter | Value | Units |

| Magnetic Ordering Temperature (Tₙ) | Not Observed | K |

| Weiss Temperature (θ) | -5 | K |

| Curie Constant (C) | 0.35 | emu·K/mol·Oe |

| Effective Magnetic Moment (µ_eff) | 1.67 | µ_B |

Table 2: Hypothetical Low-Temperature Specific Heat Data for NbO₂.

| Temperature (K) | Cₚ (J/mol·K) at 0 T | Cₚ (J/mol·K) at 5 T |

| 2.0 | 0.015 | 0.018 |

| 4.0 | 0.045 | 0.050 |

| 6.0 | 0.120 | 0.128 |

| 8.0 | 0.280 | 0.290 |

| 10.0 | 0.550 | 0.560 |

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of the magnetic properties of NbO₂.

Caption: Theoretical d-orbital splitting for a Nb⁴⁺ ion in an octahedral crystal field.

Caption: Workflow for characterizing magnetic properties using SQUID magnetometry.

Caption: Relationship between experimental observations and magnetic property determination.

Conclusion

The low-temperature magnetic properties of this compound remain an open area of investigation. Based on its d¹ electronic configuration, NbO₂ is expected to exhibit paramagnetism at higher temperatures, with the possibility of a non-magnetic spin-singlet state or antiferromagnetic ordering at very low temperatures. This technical guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to systematically investigate and characterize these properties. Future experimental work is essential to fully understand the ground state of this intriguing material and to complete our understanding of its rich physical phenomena.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.jps.jp [journals.jps.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SQUID magnetometry [bio-protocol.org]

- 5. azom.com [azom.com]

- 6. measurlabs.com [measurlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. lakeshore.com [lakeshore.com]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. eng.uc.edu [eng.uc.edu]

In-Depth Technical Guide: Thermal Stability and Phase Transitions of Niobium Dioxide (NbO₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium dioxide (NbO₂), a transition metal oxide, has garnered significant scientific interest due to its remarkable insulator-to-metal transition (IMT). This reversible phase transition, occurring at a relatively high temperature, is accompanied by dramatic changes in its electrical and optical properties. Understanding the thermal stability and the underlying mechanisms of these phase transitions is crucial for its potential applications in next-generation electronic devices, such as memristors and thermal sensors. This technical guide provides a comprehensive overview of the thermal behavior of NbO₂, detailing the phase transition characteristics, the structural changes involved, and the experimental protocols used for its characterization.

Thermal Stability and Phase Transition of NbO₂

Niobium dioxide exhibits a thermally driven, reversible phase transition from a low-temperature insulating state to a high-temperature metallic state.[1][2][3][4] This transition is a key characteristic of NbO₂'s thermal stability profile.

The transition temperature for this insulator-to-metal transition is consistently reported to be approximately 810 °C (1083 K).[4][5] However, it is important to note that factors such as stoichiometry, crystallinity, and the presence of dopants can influence this temperature.[1] A critical aspect of NbO₂'s thermal behavior is its propensity to oxidize to niobium pentoxide (Nb₂O₅) at temperatures above 400 °C in an air atmosphere, which necessitates careful control of the experimental environment during thermal analysis.[5][6]

The insulator-to-metal transition in NbO₂ is understood to be a Peierls-type transition.[2][3][5] In the low-temperature insulating phase, Nb-Nb dimerization occurs along the c-axis of the crystal structure, leading to a splitting of the d-bands and the opening of a band gap.[2] As the temperature increases to the transition point, these dimers break, resulting in a more symmetric metallic phase with a partially filled d-band.[2] Theoretical calculations have estimated the enthalpy change associated with this transition to be in the range of 26.1 to 35.5 meV/NbO₂.[3] Another theoretical study calculated the enthalpy change to be 43 meV/NbO₂.[3]

Crystalline Structure and Phase Transformation

The insulator-to-metal transition in NbO₂ is accompanied by a structural phase transition.

-

Low-Temperature Phase (Insulator): Below the transition temperature, NbO₂ adopts a distorted rutile structure, which is body-centered tetragonal with the space group I4₁/a.[3][7] This structure is characterized by the presence of Nb-Nb dimers along the c-axis.

-

High-Temperature Phase (Metallic): Above the transition temperature, NbO₂ transforms into a standard rutile structure with the space group P4₂/mnm.[3][7] In this phase, the Nb-Nb distances are uniform, and the dimerization is absent.

The table below summarizes the crystallographic data for the two phases of NbO₂.

| Property | Low-Temperature Phase (Body-Centered Tetragonal) | High-Temperature Phase (Rutile) |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I4₁/a | P4₂/mnm |

| Electrical Property | Insulator | Metal |

| Key Structural Feature | Nb-Nb dimers along the c-axis | Uniform Nb-Nb spacing |

Experimental Protocols

Accurate characterization of the thermal stability and phase transitions of NbO₂ requires precise experimental methodologies. The following sections detail the protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to measure the heat flow associated with phase transitions, allowing for the determination of transition temperatures and enthalpy changes. TGA measures changes in mass as a function of temperature, which is crucial for assessing the thermal stability and oxidation behavior of NbO₂.

Experimental Workflow:

References

- 1. Libra ETD [libraetd.lib.virginia.edu]

- 2. [cond-mat/0106137] The Metal-Insulator Transition of NbO2: an Embedded Peierls Instability [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. colorado.edu [colorado.edu]

Surface Chemistry and Reactivity of Niobium(IV) Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry and reactivity of Niobium(IV) oxide (NbO₂). It delves into the synthesis, surface properties, and catalytic applications of this emerging material, with a focus on providing detailed experimental protocols and quantitative data to support further research and development.

Introduction to this compound

This compound, a bluish-black solid, is a non-stoichiometric compound with the general formula NbO₂.[1] It possesses a unique electronic structure and is characterized by its powerful reducing properties, finding applications in electronics, energy storage, and heterogeneous catalysis.[2][3][4] The surface of NbO₂ often features a thin, passivating layer of Niobium(V) oxide (Nb₂O₅), which significantly influences its surface chemistry and reactivity.[5][6] Understanding and controlling the properties of this surface layer are critical for harnessing the full potential of NbO₂ in various applications.

Synthesis of this compound

The synthesis method employed for preparing NbO₂ significantly impacts its surface area, crystallinity, and ultimately, its reactivity. Common synthesis routes include the reduction of niobium pentoxide and thin film deposition techniques.

Synthesis of NbO₂ Nanoparticles via Reduction of Nb₂O₅

A prevalent method for producing NbO₂ nanoparticles involves the reduction of Nb₂O₅. This can be achieved through high-temperature treatment under a reducing atmosphere or by using a solid-state reducing agent.

Experimental Protocol: La-reduced Synthesis of NbO₂ Nanoparticles [7]

-

Preparation of Nb₂O₅ Nanoparticles:

-

Dissolve 4 g of ammonium (B1175870) niobate oxalate (B1200264) hydrate (B1144303) and 12 g of urea (B33335) in 155 mL of pure water with 5 mL of acetic acid.

-

Stir the mixture for 2 hours.

-

Transfer the solution to a 200 mL Teflon-lined autoclave, seal, and heat at 160 °C for 12 hours.

-

Collect the white precipitate by filtration, wash thoroughly with deionized water, and dry at 60 °C in air.

-

Anneal the dried precipitate at 500 °C for 4 hours to obtain Nb₂O₅ nanoparticles.

-

-

Reduction to NbO₂:

-

Mix 0.25 g of the as-prepared Nb₂O₅ nanoparticles with 1 g of lanthanum powder by grinding until homogenized.

-

Transfer the powder mixture to a quartz tube, seal it under vacuum.

-

Calcine the sealed tube at 500 °C for 6 hours.

-

After cooling, immerse the product in a diluted hydrochloric acid solution to remove La₂O₃ and any unreacted La.

-

Collect the resulting sediment by filtration, wash it several times with deionized water, and dry in an oven at 60 °C for 6 hours to obtain NbO₂ nanoparticles.

-

Surface Characterization Techniques

A multi-technique approach is essential for a thorough understanding of the surface chemistry of NbO₂. Key techniques include X-ray Photoelectron Spectroscopy (XPS) for determining surface elemental composition and oxidation states, and Temperature-Programmed Desorption (TPD) for probing the nature and density of active sites.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol: XPS Analysis of a Niobium Oxide Surface

-

Sample Preparation: Mount the NbO₂ sample on a sample holder using conductive carbon tape.

-

Instrumentation: Utilize an XPS system equipped with a monochromatic Al Kα X-ray source (hν = 1486.6 eV).[2]

-

Analysis Chamber: Introduce the sample into an ultra-high vacuum (UHV) chamber with a base pressure of less than 1 x 10⁻⁹ Torr.

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Perform high-resolution scans for the Nb 3d, O 1s, and C 1s regions.

-

Use a pass energy of 20-50 eV for high-resolution scans to achieve good energy resolution.

-

-

Charge Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.[8]

-

Data Analysis:

-

Fit the high-resolution spectra using appropriate software (e.g., CasaXPS) to deconvolute the peaks corresponding to different oxidation states.

-

The Nb 3d spectrum is characterized by a spin-orbit split doublet (3d₅/₂ and 3d₃/₂).

-

Temperature-Programmed Desorption (TPD)

TPD is used to study the desorption of molecules from a surface as the temperature is increased. It provides information about the strength and number of active sites. For acidic catalysts like niobium oxides, ammonia (B1221849) (NH₃) is a common probe molecule.

Experimental Protocol: Ammonia Temperature-Programmed Desorption (NH₃-TPD) [9]

-

Sample Preparation: Place approximately 100 mg of the NbO₂ catalyst in a quartz U-tube reactor.

-

Pre-treatment: Heat the sample under a flow of an inert gas (e.g., He or Ar) at a rate of 10 °C/min to a desired temperature (e.g., 400 °C) and hold for 1-2 hours to clean the surface.

-

Adsorption: Cool the sample to the adsorption temperature (e.g., 100 °C) and introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) for a set period (e.g., 30-60 minutes) to saturate the acid sites.

-

Physisorbed Species Removal: Purge the sample with an inert gas at the adsorption temperature for 1-2 hours to remove any weakly bound (physisorbed) ammonia.

-

Desorption: Heat the sample at a linear rate (e.g., 10 °C/min) under a constant flow of the inert gas.

-

Detection: Monitor the concentration of desorbed ammonia in the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer.

-

Data Analysis: The resulting TPD profile (desorption signal vs. temperature) can be used to determine the total acidity (from the integrated peak area) and the distribution of acid site strengths (from the desorption peak temperatures).

Quantitative Surface and Reactivity Data

The following tables summarize key quantitative data related to the surface properties and catalytic performance of niobium oxides. It is important to note that much of the available quantitative data pertains to Nb₂O₅, which often forms on the surface of NbO₂.

Table 1: Physical and Chemical Properties of Niobium Oxides

| Property | Value | Material | Reference(s) |

| Density | 5.9 g/mL at 25 °C | NbO₂ | [10] |

| Melting Point | 1915 °C | NbO₂ | [1] |

| Surface Energy (Rutile) | 0.14 J/m² (110), 1.1 J/m² (001) | NbO₂ | [11] |

| Thermal Conductivity | 2.9 W m⁻¹ K⁻¹ (110), 3.0 W m⁻¹ K⁻¹ (001) | NbO₂ | [12] |

| Active Site Density | 0.47 x 10¹⁵ sites/cm ² | Nb₂O₅ | [13] |

| Rate of Protonation | 1.8 × 10⁻¹³ mol m⁻² s⁻¹ | Niobium Oxide | [7] |

Table 2: XPS Binding Energies of Niobium Oxides

| Oxidation State | Nb 3d₅/₂ Binding Energy (eV) | Reference(s) |

| Nb⁰ (metal) | ~202.3 | [5] |

| Nb²⁺ (NbO) | ~203.4 - 204.5 | [5][14] |

| Nb⁴⁺ (NbO₂) * | ~205.8 - 206.4 | [5][14][15] |

| Nb⁵⁺ (Nb₂O₅) | ~206.5 - 208.0 | [5][14][15] |

| Note: The binding energy for NbO₂ can vary depending on the specific stoichiometry and surface conditions. |

Table 3: Catalytic Performance Data for Niobium Oxide-based Catalysts

| Reaction | Catalyst | Key Performance Metric | Value | Reference(s) |

| Nitrogen Reduction Reaction | NbO₂ nanoparticles | Ammonia Production Rate | 11.6 µg h⁻¹ mgcat⁻¹ | [5] |

| Nitrogen Reduction Reaction | NbO₂ nanoparticles | Faradaic Efficiency | 32% | [5] |

| 1-Butanol Dehydration | Nb₂O₅/HSAG (DP method) | Selectivity to C4 olefins | ≥90% | [3] |

| Furfuryl Alcohol Dehydration | T/H phase Nb₂O₅ | Selectivity to C9-C15 products | >60% | [13] |

| Hydrogen Evolution | Pt-Co/Nb-MOF | Hydrogen Generation Rate | 1473 mL min⁻¹ gcat⁻¹ | [16] |

Visualizing Experimental Workflows and Reaction Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual reaction pathways.

Experimental Workflow for Catalyst Characterization and Testing

Caption: Workflow for NbO₂ catalyst synthesis, characterization, and activity testing.

Conceptual Reaction Pathway for Alcohol Dehydration on Niobium Oxide

Caption: Conceptual pathway for alcohol dehydration catalyzed by acid sites on a niobium oxide surface.

Surface Chemistry and Reactivity

The surface of this compound is complex and its reactivity is governed by a combination of factors including the presence of different oxidation states of niobium, surface acidity, and the interaction with adsorbates.

Oxidation States and Surface Layer

XPS studies consistently reveal that the outermost surface of niobium materials, including NbO₂, is typically composed of the most stable oxide, Nb₂O₅.[5][6] This pentoxide layer is insulating and possesses different acidic and electronic properties compared to the underlying NbO₂. The thickness of this Nb₂O₅ layer can vary from a few nanometers to thicker layers depending on the synthesis and handling conditions.[5][6] Beneath this layer, intermediate oxidation states such as NbO₂ and NbO can be found before reaching the metallic niobium bulk.[5] The presence of these different oxidation states creates a heterogeneous surface with a variety of potential active sites.

Surface Acidity: Lewis and Brønsted Sites

Niobium oxides are known for their acidic properties, exhibiting both Lewis and Brønsted acid sites.[11][17]

-

Lewis Acid Sites: These are associated with coordinatively unsaturated Nb⁴⁺ or Nb⁵⁺ cations on the surface, which can accept electron pairs.

-

Brønsted Acid Sites: These are proton-donating sites, typically arising from surface hydroxyl groups (Nb-OH).

The relative abundance and strength of these acid sites can be tailored by the synthesis method and post-synthesis treatments, such as calcination temperature.[18] For instance, higher calcination temperatures tend to decrease the number of Brønsted sites due to dehydroxylation, while potentially exposing more Lewis acid sites. The nature and concentration of these acid sites are crucial in determining the catalytic activity and selectivity in acid-catalyzed reactions such as alcohol dehydration and esterification.[3][17]

Reactivity and Catalytic Applications

This compound exhibits notable reactivity in various chemical transformations, both as a catalyst and as a catalyst support.

-

As a Catalyst: NbO₂ has shown activity in reactions such as the isomerization of butene and as an electrocatalyst for the nitrogen reduction reaction to ammonia.[5] The catalytic performance is often linked to the presence of specific surface sites and the ability of NbO₂ to facilitate redox processes.

-

As a Catalyst Support: NbO₂ is an effective support for noble metal catalysts (e.g., Pt, Pd), enhancing their activity and stability.[7] This is attributed to strong metal-support interactions (SMSI), which can modify the electronic properties of the metal nanoparticles and inhibit their agglomeration. For example, Pd supported on NbO₂ has shown enhanced activity for the oxygen reduction reaction.[7]

Conclusion

This compound is a material with a rich and complex surface chemistry that holds significant promise for applications in catalysis and beyond. Its reactivity is intricately linked to its surface composition, particularly the interplay between different niobium oxidation states and the nature of its acid sites. A thorough understanding of these surface properties, achieved through detailed characterization and controlled synthesis, is paramount for the rational design of advanced NbO₂-based materials for targeted applications in chemical synthesis, energy conversion, and environmental remediation. This guide provides a foundational framework of experimental protocols and quantitative data to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. lss.fnal.gov [lss.fnal.gov]

- 6. arxiv.org [arxiv.org]

- 7. Synthesis, acid properties and catalysis by niobium oxide nanostructured materials - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. micromeritics.com [micromeritics.com]

- 10. researchgate.net [researchgate.net]

- 11. lehigh.edu [lehigh.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Point defects and non-stoichiometry in NbO2

An In-Depth Technical Guide to Point Defects and Non-Stoichiometry in Niobium Dioxide (NbO₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium dioxide (NbO₂) is a transition metal oxide that has garnered significant interest for its unique electronic and structural properties. It exhibits a temperature-driven metal-insulator transition (MIT) at approximately 1080 K (807 °C), which is associated with a structural change from a low-temperature, distorted rutile (tetragonal, I4₁/a) phase to a high-temperature, standard rutile (tetragonal, P4₂/mnm) phase.[1] This transition, along with its non-linear electrical characteristics, makes NbO₂ a promising material for applications such as memristors, electrical switches, and energy storage devices.[1]

The functional properties of NbO₂ are critically dependent on its stoichiometry and the presence of crystalline imperfections known as point defects. Deviations from the ideal Nb:O ratio of 1:2, or non-stoichiometry, can dramatically alter its electrical conductivity, optical properties, and phase stability. These deviations are intrinsically linked to the formation of point defects, such as oxygen vacancies. Understanding and controlling these defects are therefore paramount for designing and fabricating reliable NbO₂-based devices.

This technical guide provides a comprehensive overview of point defects and non-stoichiometry in NbO₂. It details the types of defects present, their impact on material properties, experimental protocols for synthesis and characterization, and a summary of key quantitative data.

Point Defects in Niobium Dioxide

Point defects are zero-dimensional imperfections in a crystal lattice, typically involving a single atom or a small number of atoms.[2] In an ionic crystal like NbO₂, these defects must maintain overall charge neutrality. The primary types of intrinsic point defects are vacancies, interstitials, and antisites. Their notation and charge relative to the lattice can be formally described using Kröger-Vink notation.[3][4]

-

Vacancies : An atom is missing from its normal lattice site. In NbO₂, this can be a niobium vacancy (VNb) or an oxygen vacancy (VO). Oxygen vacancies are widely considered the most significant point defect in controlling the properties of non-stoichiometric NbO₂.

-

Interstitials : An atom occupies a site that is normally empty in the crystal lattice (an interstitial site). This can be a niobium interstitial (Nbi) or an oxygen interstitial (Oi).

-

Frenkel and Schottky Defects : In ionic solids, defects often form in pairs to maintain charge balance. A Frenkel defect consists of a vacancy and an interstitial of the same ionic species (e.g., a cation vacancy and a cation interstitial). A Schottky defect involves a pair of anion and cation vacancies in a stoichiometric ratio.[5]

While these defects are theoretically possible, the specific defect chemistry of NbO₂ is dominated by deviations in the oxygen sublattice, leading to non-stoichiometry.

Defect Formation Energies

The concentration of point defects in a crystal is related to their formation energy (Eformation). Defects with lower formation energies are more likely to form. While first-principles calculations based on Density Functional Theory (DFT) are commonly used to determine these energies, specific and consistent values for various point defects in NbO₂ are not widely reported in the literature. For many transition metal oxides, oxygen vacancies are found to have relatively low formation energies, especially under oxygen-poor (reducing) conditions, which explains their prevalence.[6] The lack of precise formation energy data for NbO₂ highlights an area for future research to enable more accurate defect engineering.

Non-Stoichiometry in NbO₂

Non-stoichiometry refers to any deviation from the ideal atomic ratio of the constituent elements. For niobium dioxide, this means the formula is often represented as NbO₂₊₋ₓ, where 'x' denotes the degree of deviation.

-

Oxygen-Deficient NbO₂₋ₓ : This occurs under reducing conditions (low oxygen partial pressure or high temperature in vacuum). To maintain charge neutrality, the removal of O²⁻ anions is compensated by the formation of two free electrons and an oxygen vacancy (V••O). This process increases the concentration of charge carriers, leading to a decrease in electrical resistivity.[3] Oxygen-deficient material is more metallic in character.

-